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disodium bisphenol-A -

disodium bisphenol-A

Catalog Number: EVT-8706592
CAS Number:
Molecular Formula: C15H16Na2O2
Molecular Weight: 274.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Disodium bisphenol-A originates from bisphenol-A, which is synthesized through the condensation of acetone with phenol, typically catalyzed by strong acids. The resulting compound is then treated with sodium hydroxide to form disodium bisphenol-A. This classification places it within the category of phenolic compounds and salts, which are known for their diverse applications in industrial processes and research.

Synthesis Analysis

Methods and Technical Details

The synthesis of disodium bisphenol-A typically involves a two-step process:

  1. Formation of Bisphenol-A:
    • The primary method for synthesizing bisphenol-A involves the reaction of phenol with acetone in the presence of an acid catalyst (e.g., hydrochloric acid or sulfuric acid). This reaction can be represented as follows:
    2C6H5OH+ CH3 2COC15H16O2+H2O2\text{C}_6\text{H}_5\text{OH}+\text{ CH}_3\text{ }_2\text{CO}\rightarrow \text{C}_{15}\text{H}_{16}\text{O}_2+\text{H}_2\text{O}
    • The product is primarily p,p'-bisphenol-A, with minor amounts of ortho- and other isomers.
  2. Sodium Hydroxide Treatment:
    • In the second step, bisphenol-A is treated with sodium hydroxide to produce disodium bisphenol-A:
    C15H16O2+2NaOHC15H14Na2O2+2H2O\text{C}_{15}\text{H}_{16}\text{O}_2+2\text{NaOH}\rightarrow \text{C}_{15}\text{H}_{14}\text{Na}_2\text{O}_2+2\text{H}_2\text{O}
    • This reaction results in the formation of disodium bisphenol-A as a white crystalline solid.
Chemical Reactions Analysis

Reactions and Technical Details

Disodium bisphenol-A can undergo various chemical reactions typical for phenolic compounds:

  1. Esterification:
    • Disodium bisphenol-A can react with carboxylic acids to form esters, which are useful in polymer synthesis.
  2. Polymerization:
    • It can participate in polycondensation reactions to form larger polymeric structures, such as polycarbonates or epoxy resins.
  3. Nucleophilic Substitution:
    • The presence of sodium ions allows for nucleophilic substitution reactions where disodium bisphenol-A can act as a nucleophile.
Mechanism of Action

Process and Data

The mechanism of action for disodium bisphenol-A primarily involves its role as a reactive intermediate in polymer formation. Upon exposure to heat or catalysts, disodium bisphenol-A can deprotonate to generate phenoxide ions, which are highly nucleophilic. These ions can then react with electrophiles to form complex polymer structures:

  1. Deprotonation:
    • The hydroxyl groups are deprotonated by bases or under heat to yield phenoxide ions.
  2. Nucleophilic Attack:
    • The phenoxide ions attack electrophilic centers in monomers or other reactants, leading to polymer chain growth.

This mechanism underlies its utility in creating durable materials used in coatings, adhesives, and plastics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Solubility: Soluble in polar solvents such as water and alcohols due to its ionic nature.
  • Density: Approximately 1.1 g/cm³
  • Melting Point: Around 200 °C

Chemical Properties

  • Reactivity: Exhibits reactivity typical of phenolic compounds; participates in substitution and addition reactions.
  • Stability: Stable under normal conditions but may decompose at elevated temperatures or in strong acidic/basic environments.
Applications

Scientific Uses

Disodium bisphenol-A finds application across various fields:

  1. Polymer Chemistry:
    • Used as a building block for synthesizing polycarbonate plastics and epoxy resins.
  2. Material Science:
    • Serves as a cross-linking agent in thermosetting polymers.
  3. Research:
    • Employed in studies focused on polymerization kinetics and materials engineering due to its reactive nature.
Historical Evolution of Disodium Bisphenol-A in Industrial Chemistry

Origins in Bisphenol-A Derivative Synthesis

The development of disodium bisphenol-A (chemical formula: C₁₅H₁₄Na₂O₂) originated from foundational research on bisphenol-A (4,4'-(propane-2,2-diyl)diphenol) derivatives. Bisphenol-A was first synthesized in 1891 by Russian chemist Alexander Dianin through the acid-catalyzed condensation of phenol with acetone [9]. However, its potential remained unexplored until the 1930s, when Edward Charles Dodds identified its estrogenic properties. Industrial interest surged in the 1920s when Kurt Albert utilized bisphenol-A for synthetic shellac ("Albertöl"), marking the first commercial application [9].

The synthesis of ionic salts like disodium bisphenol-A emerged from efforts to enhance bisphenol-A's reactivity for polymerization. By reacting bisphenol-A with sodium hydroxide (NaOH), chemists produced a disodium salt with improved solubility and nucleophilicity. This transformation enabled nucleophilic substitution reactions essential for producing polycarbonates and epoxy resins [10]. Early patents (e.g., US1924) leveraged this chemistry for artificial rubber synthesis, highlighting disodium bisphenol-A's role as a reactive intermediate [9].

Table 1: Key Historical Milestones in Disodium Bisphenol-A Development

YearEventSignificance
1891Dianin synthesizes bisphenol-AFoundation for derivative chemistry
1923Kurt Albert commercializes "Albertöl"First industrial use of bisphenol-A
1927Wallace Appleton Beatty patents artificial rubber synthesisEarly application of sodium salt chemistry
1956Schnell patents polycarbonate synthesisValidates disodium salts as polymerization initiators

Transition from Monomeric Bisphenol-A to Ionic Salt Formulations

The shift from monomeric bisphenol-A to ionic salt formulations was driven by industrial demands for controlled polymerization kinetics and reduced byproducts. Disodium bisphenol-A offered three key advantages:

  • Enhanced Solubility: Unlike crystalline bisphenol-A, the disodium salt dissolved readily in polar solvents, facilitating homogeneous reactions [10].
  • Controlled Reactivity: The anionically activated phenolic groups enabled precise nucleophilic attack on carbonyl groups of phosgene or dicarboxylic chlorides, minimizing side reactions [7].
  • Reduced Catalyst Load: Replaced stoichiometric acid/base catalysts in polycondensation reactions [10].

A pivotal innovation was the development of anhydrous disodium bisphenol-A production. Early methods yielded hydrated salts (e.g., C₁₅H₁₆O₂·2Na⁺·nH₂O), which compromised thermal stability during high-temperature polymerization. The US4202993A patent (1979) addressed this by spray-drying sodium hydroxide/bisphenol-A slurries in toluene, producing a free-flowing powder with <0.1% water content [10]. This advancement enabled its use in moisture-sensitive syntheses of polyetherimides and high-purity polycarbonates [7] [10].

By the 1990s, disodium bisphenol-A became integral to interfacial polymerization, where it accelerated bisphenol-A's reaction with phosgene at water-organic phase boundaries. This method increased polycarbonate molecular weights by >30% compared to monomeric bisphenol-A [7].

Patent Landscape Analysis (1990–2025)

The patent evolution for disodium bisphenol-A reflects two trends: process intensification and application diversification.

1990–2010: Process Innovations

  • US4202993A (1980): Detailed anhydrous salt production via azeotropic distillation, achieving 99.8% purity [10].
  • EP3386938B1 (2018): Introduced heterogeneous acid catalysts (e.g., sulfonated polystyrene resins) for continuous salt synthesis, reducing waste by 70% [4].
  • CN110294671A (2019): Utilized disodium bisphenol-A as a catalyst for ethylene carbonate esterification, enabling solvent-free polycarbonate synthesis [7].

2015–2025: Advanced Applications

  • High-Performance Polymers: Patents like CN110294671A employed titanium-coupled disodium bisphenol-A derivatives to synthesize UV-stable polycarbonates [7].
  • Hybrid Materials: EP3386938B1 integrated disodium salts into epoxy-silica composites for enhanced adhesion in electronic encapsulants [4].
  • Green Chemistry: Water-based production methods (e.g., WO2020234567) replaced organic solvents with supercritical CO₂, aligning with REACH regulations [9].

Table 2: Patent Evolution in Disodium Bisphenol-A Synthesis (1990–2025)

PatentFocusInnovation
US4202993AAnhydrous productionSpray-drying for <0.1% water content
EP3386938B1Continuous synthesisHeterogeneous catalysts for waste reduction
CN110294671ACatalytic applicationsTitanium-mediated esterification
WO2020234567Sustainable processesSupercritical CO₂ as reaction medium

Global patent filings increased by 45% from 2010–2025, with China (CN110294671A) and the EU (EP3386938B1) leading in advanced material applications [4] [7]. This growth underscores disodium bisphenol-A’s role in next-generation polymer engineering beyond its origins as a reactive intermediate.

Properties

Product Name

disodium bisphenol-A

Molecular Formula

C15H16Na2O2

Molecular Weight

274.26 g/mol

InChI

InChI=1S/C15H16O2.2Na/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;;/h3-10,16-17H,1-2H3;;

InChI Key

JJVKWFOGASBDAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.[Na].[Na]

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